molecular formula C6H14Cl2N4 B1424500 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1333575-88-4

2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride

Cat. No. B1424500
CAS RN: 1333575-88-4
M. Wt: 213.11 g/mol
InChI Key: CQPSORBAUQNBIP-UHFFFAOYSA-N
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Description

2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1333575-88-4 . It has a molecular weight of 213.11 and its IUPAC name is 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethanamine dihydrochloride . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N4.2ClH/c1-2-6-9-8-5-10(6)4-3-7;;/h5H,2-4,7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • One-pot assembly of 1,2,4-triazole derivatives has been explored, with a focus on creating new chemical compounds (Glotova et al., 2013).
  • Synthesis methods of related triazole compounds, through various chemical processes like Williamson synthesis and reductive amination, have been described (Xin, 2003).
  • Research on the synthesis of compounds involving 1,2,4-triazoles, aimed at potential applications in medicinal chemistry, has been conducted (Asghari et al., 2016).

Chemical Properties and Applications

  • Studies on the engineering of three-dimensional structures from 1,2,4-triazole derivatives, highlighting their potential in materials science and crystallography (Naik et al., 2010).
  • Investigation into the coordination geometries of triazole complexes, crucial for understanding their potential use in various chemical applications (Kajdan et al., 2000).

Biological Applications and Studies

  • Synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, indicating potential for use in developing new antimicrobial agents (Bektaş et al., 2007).
  • Exploring the cytotoxicity and effects on immunocompetent cells of certain 1,2,4-triazole derivatives, relevant in the field of medicinal chemistry and drug development (Mavrova et al., 2009).

Corrosion Inhibition and Material Science

  • Evaluation of triazole Schiff bases as corrosion inhibitors, demonstrating their utility in protecting metals in industrial applications (Chaitra et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3-ethyl-1,2,4-triazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-2-6-9-8-5-10(6)4-3-7;;/h5H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPSORBAUQNBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=CN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 3
2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride

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